1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one
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Overview
Description
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by a benzene ring fused to a thiadiazine ring, which contains sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiadiazine derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiadiazines depending on the electrophile used.
Scientific Research Applications
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzothiadiazine ring.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(propan-2-yl)-1H-benzimidazol-3-ium iodide: Similar in structure but contains an imidazole ring instead of a thiadiazine ring.
1-Methyl-4,5-dinitroimidazole: Contains a nitro-substituted imidazole ring.
1-Methyl-3,4,5-trinitropyrazole: Contains a nitro-substituted pyrazole ring.
Uniqueness
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in various chemical reactions, making the compound versatile in synthetic chemistry. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable target for drug discovery and development.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-2λ6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene 2-oxide |
InChI |
InChI=1S/C11H16N2OS/c1-8(2)11-12-9-6-4-5-7-10(9)15(3,14)13-11/h4-8,11-12H,1-3H3 |
InChI Key |
DRLYTFNRXZWPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2S(=N1)(=O)C |
Origin of Product |
United States |
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